(BENZYLCARBAMOYL)METHYL 3,4,5-TRIMETHOXYBENZOATE
CAS No.: 446299-37-2
Cat. No.: VC7613390
Molecular Formula: C19H21NO6
Molecular Weight: 359.378
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 446299-37-2 |
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Molecular Formula | C19H21NO6 |
Molecular Weight | 359.378 |
IUPAC Name | [2-(benzylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Standard InChI | InChI=1S/C19H21NO6/c1-23-15-9-14(10-16(24-2)18(15)25-3)19(22)26-12-17(21)20-11-13-7-5-4-6-8-13/h4-10H,11-12H2,1-3H3,(H,20,21) |
Standard InChI Key | NKKWCWMCKRZIPI-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=CC=CC=C2 |
Introduction
Structural and Nomenclature Analysis
The compound’s IUPAC name, (benzylcarbamoyl)methyl 3,4,5-trimethoxybenzoate, delineates its molecular architecture:
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3,4,5-Trimethoxybenzoate backbone: A benzoic acid derivative substituted with methoxy (-OCH₃) groups at the 3rd, 4th, and 5th positions of the aromatic ring .
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Methyl ester linkage: The carboxylic acid group of the benzoate is esterified with a methyl group.
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Benzylcarbamoyl substituent: The methyl group is further modified via a carbamate (-NH-C(O)-O-) bond to a benzyl (-C₆H₅CH₂-) group.
This configuration results in the structural formula C₁₉H₂₁NO₇, with a molecular weight of 399.37 g/mol. The presence of multiple methoxy groups enhances lipophilicity, while the carbamate introduces polar character, influencing solubility and reactivity .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of (benzylcarbamoyl)methyl 3,4,5-trimethoxybenzoate likely involves sequential functionalization:
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Formation of 3,4,5-trimethoxybenzoic acid: Starting from gallic acid, methylation with dimethyl sulfate or methyl iodide under alkaline conditions yields the trimethoxy derivative .
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Esterification: Reaction of 3,4,5-trimethoxybenzoic acid with methanol in the presence of a catalyst (e.g., sulfuric acid or thionyl chloride) produces methyl 3,4,5-trimethoxybenzoate .
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Carbamoylation: The methyl ester undergoes nucleophilic substitution with benzyl isocyanate (C₆H₅CH₂NCO) to introduce the benzylcarbamoyl group. This step typically requires a base such as triethylamine to deprotonate the methyl group’s α-hydrogen, facilitating carbamate formation .
Key Reactions
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Hydrolysis: The ester and carbamate bonds are susceptible to hydrolysis under acidic or basic conditions, yielding 3,4,5-trimethoxybenzoic acid and benzylamine derivatives.
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Nucleophilic substitution: The carbamate’s nitrogen may participate in alkylation or acylation reactions, enabling further functionalization .
Physicochemical Properties
Based on structural analogs , the compound exhibits the following properties:
Property | Value/Description |
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Molecular Formula | C₁₉H₂₁NO₇ |
Molecular Weight | 399.37 g/mol |
Physical State | Solid at room temperature |
Melting Point | ~95–100°C (predicted) |
Boiling Point | ~550–590°C (estimated) |
Solubility | Soluble in acetone, chloroform, DCM; insoluble in water |
Density | 1.25–1.30 g/cm³ (predicted) |
The methoxy and carbamate groups contribute to moderate polarity, aligning with solubility profiles of similar esters .
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